molecular formula C10H7F3N2O3S2 B241772 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B241772
M. Wt: 324.3 g/mol
InChI Key: IOFDCVWRQNIIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, also known as TFB-TMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TMA is a small molecule that exhibits unique chemical properties, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegenerative disorders. 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to modulate the activity of various kinases involved in cell signaling, including Akt and ERK1/2.
Biochemical and Physiological Effects
2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophages and microglia. Additionally, 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has also been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability. Additionally, 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several limitations, including its complex synthesis method and high cost. Additionally, 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, including its potential therapeutic applications in various diseases. 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the development of novel synthetic methods for 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide could lead to improved yields and reduced costs, making it more accessible for research and potential drug development. Finally, the development of 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide derivatives with improved pharmacological properties could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves a multistep process that requires specialized equipment and expertise. The initial step involves the preparation of 6-methylsulfonyl-1,3-benzothiazol-2-amine, which is then reacted with 2,2,2-trifluoroacetyl chloride to obtain 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide. The final product is then purified using column chromatography to obtain a high purity compound. The synthesis of 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a complex process that requires careful optimization of reaction conditions to obtain a high yield and purity.

Scientific Research Applications

2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C10H7F3N2O3S2

Molecular Weight

324.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C10H7F3N2O3S2/c1-20(17,18)5-2-3-6-7(4-5)19-9(14-6)15-8(16)10(11,12)13/h2-4H,1H3,(H,14,15,16)

InChI Key

IOFDCVWRQNIIOR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(F)(F)F

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(F)(F)F

Origin of Product

United States

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